

Spectroscopic Analysis of 1-Methyl-1H-indol-4-ol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-Methyl-1H-indol-4-OL**

Cat. No.: **B1257431**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) data for the compound **1-Methyl-1H-indol-4-ol**. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development who are working with or interested in indole-based scaffolds. The guide details the spectroscopic data, outlines the experimental protocols for data acquisition, and visualizes a key signaling pathway relevant to the pharmacological action of indole derivatives.

Spectroscopic Data

The structural elucidation of **1-Methyl-1H-indol-4-ol** is critically dependent on the analysis of its ¹H and ¹³C NMR spectra. While a complete, unified dataset from a single source is not readily available in the public domain, the following tables summarize the reported and predicted chemical shifts.

Table 1: ¹H NMR Spectral Data for **1-Methyl-1H-indol-4-ol**

Proton Position	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H1 (N-CH3)	3.75	s	-
H2	6.92	m	-
H3	6.52	m	-
H5	6.92	m	-
H6	7.07	t	8.24
H7	6.52	m	-
OH	4.60	br s	-

Note: Data is a composite from available literature and may vary based on experimental conditions. "m" denotes a multiplet, "s" a singlet, "t" a triplet, and "br s" a broad singlet.

Table 2: Predicted ^{13}C NMR Spectral Data for **1-Methyl-1H-indol-4-ol**

Carbon Position	Predicted Chemical Shift (δ , ppm)
C2	~124.5
C3	~100.2
C3a	~128.9
C4	~150.8
C5	~104.7
C6	~121.3
C7	~106.9
C7a	~137.6
N-CH3	~32.8

Note: These are predicted values based on computational models and data from analogous indole structures. Actual experimental values may differ.

Experimental Protocols

The acquisition of high-quality NMR data is paramount for accurate spectral interpretation. The following protocols outline the standard procedures for the preparation of samples and the acquisition of ¹H and ¹³C NMR spectra.

Sample Preparation

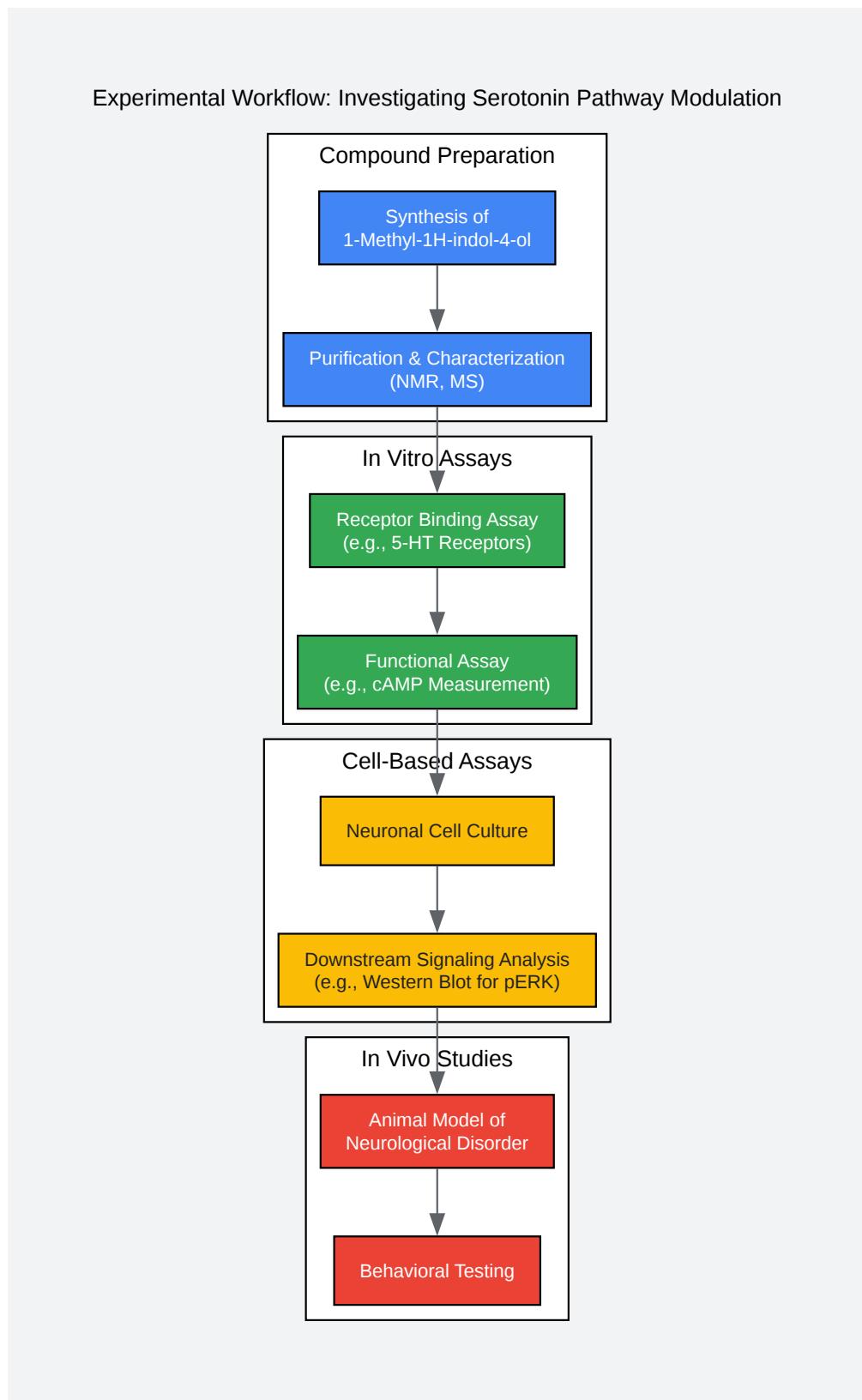
A standardized protocol is essential for acquiring high-quality and reproducible NMR data.[\[1\]](#)

- Sample Weighing: Accurately weigh 5-10 mg of **1-Methyl-1H-indol-4-ol** for ¹H NMR and 20-50 mg for ¹³C NMR. The required amount may vary based on the sensitivity of the NMR instrument.[\[1\]](#)[\[2\]](#)
- Solvent Selection: Use a high-purity deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d6 (DMSO-d6). The choice of solvent can influence chemical shifts.
- Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can aid in complete dissolution.[\[1\]](#)[\[2\]](#)
- Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube. To remove any particulate matter, a small piece of cotton or glass wool can be placed in the pipette to act as a filter.[\[3\]](#)
- Referencing: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts to 0 ppm.

NMR Data Acquisition

The following are general parameters for 1D NMR experiments and may require optimization based on the specific instrument and sample concentration.

1D ¹H NMR:


- Pulse Sequence: Standard single-pulse experiment.
- Number of Scans (NS): 16 to 64 scans.
- Relaxation Delay (D1): 1-2 seconds.[\[4\]](#)
- Acquisition Time (AQ): 2-4 seconds.[\[4\]](#)
- Spectral Width (SW): 0-15 ppm.

1D ^{13}C NMR:

- Pulse Sequence: Proton-decoupled pulse sequence to simplify the spectrum by removing C-H coupling.
- Number of Scans (NS): 1024 to 4096 scans, or more, may be necessary due to the low natural abundance of ^{13}C .
- Relaxation Delay (D1): 2-5 seconds.[\[4\]](#)
- Spectral Width (SW): 0-220 ppm.

Signaling Pathway Visualization

Indole derivatives are known to interact with a variety of biological targets and signaling pathways. One of the most well-established pathways for indole-containing compounds is the serotonin signaling pathway, given that serotonin itself is an indoleamine.[\[5\]](#) The following diagram illustrates a simplified workflow for investigating the interaction of a compound like **1-Methyl-1H-indol-4-ol** with this pathway.

[Click to download full resolution via product page](#)

Caption: A flowchart illustrating the experimental progression for evaluating the pharmacological activity of an indole compound on the serotonin pathway.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic characteristics of **1-Methyl-1H-indol-4-ol**. The presented NMR data, though compiled from various sources, offers valuable insights for its identification and structural confirmation. The detailed experimental protocols serve as a practical guide for researchers to obtain high-quality spectroscopic data. Furthermore, the visualization of a relevant signaling pathway underscores the potential of this and other indole derivatives as modulators of important biological processes, making them attractive scaffolds for continued research and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. organamation.com [organamation.com]
- 3. How to make an NMR sample [chem.ch.huji.ac.il]
- 4. books.rsc.org [books.rsc.org]
- 5. Serotonin - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [Spectroscopic Analysis of 1-Methyl-1H-indol-4-ol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1257431#spectroscopic-analysis-of-1-methyl-1h-indol-4-ol-nmr-data>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com